2-(4-Bromo-2-chlorophenyl)propan-2-ol
Overview
Description
2-(4-Bromo-2-chlorophenyl)propan-2-ol is an organic compound with the molecular formula C9H10BrClO. It is a halogenated phenylpropanol derivative, characterized by the presence of both bromine and chlorine atoms on the phenyl ring. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-2-chlorophenyl)propan-2-ol typically involves the reduction of 2-chloro-4-bromobenzonitrile. The process includes dissolving 2-chloro-4-bromobenzonitrile in an alcohol solvent, such as ethanol, followed by the addition of an excess of saturated sodium hydroxide solution. The reaction mixture is then heated, and a sodium hydroxide catalyst is added to facilitate the reduction process. The product is purified through crystallization or extraction methods .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction reactions using similar conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Bromo-2-chlorophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of dehalogenated products.
Substitution: The halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-one or corresponding carboxylic acids.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propan-2-amine or dehalogenated derivatives.
Substitution: Formation of various substituted phenylpropanol derivatives.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)propan-2-ol is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring enhances its binding affinity to these targets, leading to various biochemical effects. The compound may inhibit or activate certain pathways, depending on the context of its application .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar halogenation but lacking the propanol group.
2-Bromo-3’-chloropropiophenone: Another halogenated phenyl derivative with different functional groups.
Uniqueness: 2-(4-Bromo-2-chlorophenyl)propan-2-ol is unique due to its specific combination of bromine and chlorine atoms on the phenyl ring, along with the propanol group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-bromo-2-chlorophenyl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLNANFLPLEUSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=C(C=C1)Br)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875307-00-9 | |
Record name | 2-(4-bromo-2-chlorophenyl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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